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molecular formula C10H12ClN3O B8375803 4,5-Diamino-2-chloro-N-cyclopropylbenzamide

4,5-Diamino-2-chloro-N-cyclopropylbenzamide

Cat. No. B8375803
M. Wt: 225.67 g/mol
InChI Key: RXNHWKIJPMLMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09107411B2

Procedure details

2-Chloro-N-cyclopropyl-4,5-dinitrobenzamide (7.5 g, 26.3 mmol) was initially charged in ethanol (200 ml) and water (40 ml). At room temperature, ammonium chloride (2.53 g, 47.4 mmol) was added and the reaction mixture was heated to 60° C. At this temperature, iron powder (14.7 g, 263 mmol) was added in portions and the reaction mixture was then heated under reflux for 4 h. The ethanol was removed under reduced pressure and the remaining aqueous suspension was filtered through Celite. The filtrate was extracted three times with ethyl acetate, and the combined organic phases were washed with saturated sodium chloride solution and dried over sodium sulphate. After removing the solvent under reduced pressure, 4 g (68% of theory) of 4,5-diamino-2-chloro-N-cyclopropylbenzamide were obtained. 1H NMR (D6-DMSO): δ 0.44-0.48 (m, 2H), 0.61-0.64 (m, 2H), 2.71-2.75 (m, 1H), 4.68 (bs, 2H), 4.98 (bs, 2H), 6.47 (s, 1H), 6.55 (s, 1H), 7.95-7.97 (d, 1H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
14.7 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[C:12]([N+:14]([O-])=O)[C:11]([N+:17]([O-])=O)=[CH:10][C:3]=1[C:4]([NH:6][CH:7]1[CH2:9][CH2:8]1)=[O:5].[Cl-].[NH4+]>C(O)C.O.[Fe]>[NH2:14][C:12]1[C:11]([NH2:17])=[CH:10][C:3]([C:4]([NH:6][CH:7]2[CH2:9][CH2:8]2)=[O:5])=[C:2]([Cl:1])[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC1=C(C(=O)NC2CC2)C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.53 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
14.7 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the remaining aqueous suspension was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)NC2CC2)C=C1N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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